Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H15NO6S2 and its molecular weight is 405.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential in Antimicrobial Agents
A study focused on the synthesis of related compounds, including ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds were evaluated for their antimicrobial properties, showing some promising results as potential antimicrobial and anti-inflammatory agents (Narayana et al., 2006).
Chemical Transformations and Novel Synthesis
Research in this area includes the exploration of unique chemical transformations. For instance, the reaction of a similar compound with 2-thiazolediazonium salt led to the unexpected formation of tricyclic structures, demonstrating the compound's potential in facilitating novel chemical syntheses (Klimas et al., 2016).
Exploration in Pharmaceutical Chemistry
The application of related compounds in pharmaceutical chemistry is another area of interest. A study described the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing their potential in antimicrobial activity and docking studies, which is crucial for drug discovery (Spoorthy et al., 2021).
Structural Analysis and Crystallography
Structural analysis and crystallography of similar compounds have been conducted, revealing detailed insights into their molecular structure and interactions. For example, the analysis of N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide provided crucial information about the molecule's structural stability and intermolecular interactions (Xing & Nan, 2005).
Derivative Synthesis for Biological Activity
The synthesis of various derivatives from related compounds has been explored to investigate their biological activities. A study on thieno[2,3-d]pyrimidines derived from ethyl 2-amino-5-ethylthiophene-3- carboxylate indicated potential inhibitory activities against certain plants, demonstrating their utility in agricultural chemistry (Wang et al., 2010).
Mechanism of Action
Target of Action
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to changes such as cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Compounds with similar structures have been reported to affect microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-2-23-18(20)16-17(12-5-3-4-6-15(12)26-16)27(21,22)19-11-7-8-13-14(9-11)25-10-24-13/h3-9,19H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGRDJGGHIZFJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.